molecular formula C7H6N2O B1375660 Benzo[d]isoxazol-7-amine CAS No. 88237-22-3

Benzo[d]isoxazol-7-amine

Cat. No.: B1375660
CAS No.: 88237-22-3
M. Wt: 134.14 g/mol
InChI Key: YQTMYTBXEPKNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Benzo[d]isoxazol-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the key interactions is with the BRD4 protein, a member of the bromodomain and extra-terminal (BET) family. BRD4 is involved in the regulation of gene expression through its interaction with acetylated histones. This compound has been shown to inhibit the binding of BRD4 to acetylated lysine residues, thereby modulating gene expression . Additionally, this compound interacts with various other biomolecules, including histone deacetylases (HDACs) and histone acetyltransferases (HATs), further influencing chromatin structure and gene transcription .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. By inhibiting BRD4, this compound can reduce the transcription of pro-inflammatory genes, thereby exerting anti-inflammatory effects . Furthermore, this compound has been observed to induce apoptosis in cancer cells by disrupting the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of BRD4 binding to acetylated histones, which prevents the recruitment of transcriptional machinery to specific gene promoters . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival. Additionally, this compound can inhibit the activity of HDACs, leading to an increase in histone acetylation and changes in chromatin structure . These molecular interactions collectively contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and continued modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound has been shown to effectively inhibit BRD4 and exert anti-inflammatory and anti-cancer effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to serum albumin, influencing its distribution and accumulation in tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Targeting signals and post-translational modifications, such as acetylation, direct this compound to specific nuclear compartments . These localization patterns are essential for its role in regulating transcription and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]isoxazol-7-amine can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce various substituents onto the isoxazole ring, altering its properties and activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles.

Scientific Research Applications

Benzo[d]isoxazol-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[d]isoxazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[d]isoxazol-7-amine include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1,2-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTMYTBXEPKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741557
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-22-3
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]isoxazol-7-amine
Reactant of Route 2
Reactant of Route 2
Benzo[d]isoxazol-7-amine
Reactant of Route 3
Reactant of Route 3
Benzo[d]isoxazol-7-amine
Reactant of Route 4
Benzo[d]isoxazol-7-amine
Reactant of Route 5
Benzo[d]isoxazol-7-amine
Reactant of Route 6
Benzo[d]isoxazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.